molecular formula C8H7N3O2 B3199747 2-[(5-Cyanopyridin-2-yl)amino]acetic acid CAS No. 1017051-97-6

2-[(5-Cyanopyridin-2-yl)amino]acetic acid

Cat. No.: B3199747
CAS No.: 1017051-97-6
M. Wt: 177.16 g/mol
InChI Key: ODUSFDRHPWOSDW-UHFFFAOYSA-N
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Description

2-[(5-Cyanopyridin-2-yl)amino]acetic acid is an organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is characterized by the presence of a cyanopyridine moiety attached to an aminoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyanopyridin-2-yl)amino]acetic acid typically involves the reaction of 5-cyanopyridine-2-amine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 5-cyanopyridine-2-amine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include chloroacetic acid, 5-cyanopyridine-2-amine, and a suitable base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyanopyridin-2-yl)amino]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

2-[(5-Cyanopyridin-2-yl)amino]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-Cyanopyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Cyanopyridin-2-yl)amino]propanoic acid
  • 2-[(5-Cyanopyridin-2-yl)amino]butanoic acid
  • 2-[(5-Cyanopyridin-2-yl)amino]pentanoic acid

Uniqueness

2-[(5-Cyanopyridin-2-yl)amino]acetic acid is unique due to its specific structure, which combines a cyanopyridine moiety with an aminoacetic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(5-cyanopyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-3-6-1-2-7(10-4-6)11-5-8(12)13/h1-2,4H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUSFDRHPWOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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